molecular formula C23H23N5O2 B2706251 N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-09-6

N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2706251
CAS RN: 852440-09-6
M. Wt: 401.47
InChI Key: DSKWPZZXLJGSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that belongs to a novel series of pyrazolo[3,4-d]pyrimidine-based compounds . These compounds are linked to a piperazine ring, bearing different aromatic moieties, through different linkages . They have been designed and synthesized as FLT3 inhibitors .


Synthesis Analysis

The synthesis of these compounds involves designing and creating a series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring . The compounds bear different aromatic moieties and are connected through various linkages . The compounds were evaluated for their cytotoxicity on 60-NCI cell lines .


Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrazolo[3,4-d]pyrimidine scaffold . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

Scientific Research Applications

Anticancer Activity

Studies have shown that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, derivatives have been synthesized with a focus on anticancer properties, demonstrating the potential of these compounds to inhibit cancer cell growth in various cell lines. This indicates a promising avenue for the development of new anticancer agents based on structural modifications of pyrazolo[3,4-d]pyrimidines (Al-Sanea et al., 2020).

Imaging Applications

Pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), which is crucial for in vivo imaging using positron emission tomography (PET). The synthesis of radiolabeled compounds for imaging applications signifies the role of pyrazolo[3,4-d]pyrimidine derivatives in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial Activity

Synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives have also highlighted their antimicrobial properties. These compounds have been tested for antimicrobial activity, showcasing their potential as a basis for developing new antimicrobial agents. This underlines the versatility of pyrazolo[3,4-d]pyrimidine derivatives in addressing a variety of microbial infections (Bondock et al., 2008).

Antioxidant Activity

The synthesis of coordination complexes constructed from pyrazole-acetamide derivatives has revealed their significant antioxidant activity. These studies not only shed light on the chemical properties of these compounds but also their potential therapeutic applications in combating oxidative stress-related diseases (Chkirate et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is the FMS-like tyrosine kinase 3 (FLT3) enzyme . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of forming blood cellular components .

Mode of Action

N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide interacts with its target FLT3 by inhibiting its activity . This compound is designed to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding site of FLT3 . By doing so, it prevents the phosphorylation and subsequent activation of FLT3, thereby inhibiting the signal transduction pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of FLT3 by N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide affects several downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound disrupts these pathways, leading to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

A predictive kinetic study has calculated several adme (absorption, distribution, metabolism, and excretion) descriptors for similar compounds . These descriptors can provide insights into the bioavailability of the compound, but further studies are needed to confirm these predictions.

Result of Action

The molecular and cellular effects of N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide’s action include the inhibition of cell growth and the induction of apoptosis . These effects are particularly pronounced in cancer cells that overexpress FLT3, such as certain types of leukemia .

Future Directions

The future directions for these compounds could involve further testing and development for use in cancer treatment . Given their promising anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models , these compounds could be further optimized and potentially progressed to clinical trials.

properties

IUPAC Name

N-(4-butylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-2-3-7-17-10-12-18(13-11-17)26-21(29)15-27-16-24-22-20(23(27)30)14-25-28(22)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKWPZZXLJGSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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